

detailed synthesis protocol for 5-Bromo-1H-benzotriazole

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Compound of Interest

Compound Name: 5-Bromo-1H-benzotriazole

Cat. No.: B1276349

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An Application Note on the Synthesis of 5-Bromo-1H-benzotriazole

This document provides a detailed protocol for the synthesis of **5-Bromo-1H-benzotriazole**, a valuable building block in pharmaceutical and materials science research. The outlined procedure is based on the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.

Physicochemical Properties

A summary of the key quantitative data for **5-Bromo-1H-benzotriazole** is presented in the table below.

Property	Value	Reference
CAS Number	32046-62-1	[1] [2]
Molecular Formula	C ₆ H ₄ BrN ₃	[1] [2]
Molecular Weight	198.02 g/mol	[1] [2]
Appearance	Solid	[2]
Monoisotopic Mass	196.95886 Da	[1]
Solubility	Slightly soluble in water (5.7 g/L at 25 °C, calculated)	[3]
Density	1.894 ± 0.06 g/cm ³ (20 °C, 760 Torr, calculated)	[3]

Experimental Protocol

The synthesis of **5-Bromo-1H-benzotriazole** is achieved through the reaction of 4-bromo-o-phenylenediamine with sodium nitrite in an acidic medium.[\[4\]](#)

Materials:

- 4-bromobenzene-1,2-diamine (4-bromo-o-phenylenediamine)
- Acetic acid
- Sodium nitrite (NaNO₂)
- Water (H₂O)
- Ice

Equipment:

- Beaker or round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Heating mantle or hot plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Vacuum oven

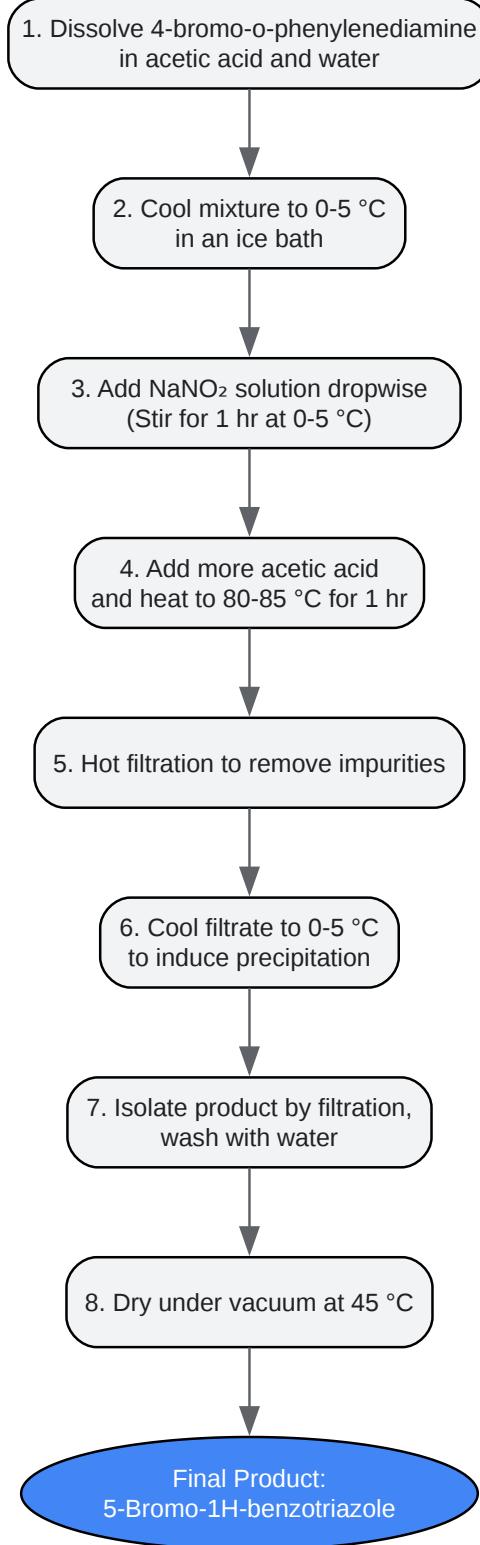
Procedure:

- Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water.[\[4\]](#)
- Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with stirring.[\[4\]](#)
- Diazotization: Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C and continue stirring for 1 hour.[\[4\]](#)
- Cyclization and Heating: After 1 hour, add an additional 20 ml (349 mmol) of acetic acid. Heat the reaction mixture to 80-85 °C and stir for 1 hour.[\[4\]](#)
- Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[\[4\]](#)
- Crystallization: Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate the precipitation of the product.[\[4\]](#)
- Isolation and Drying: Collect the precipitate by filtration, wash it with water, and dry it under vacuum at 45 °C. This procedure is reported to yield approximately 9.48 g (90% yield) of **5-bromo-1H-benzotriazole**.[\[4\]](#)

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis Workflow for 5-Bromo-1H-benzotriazole

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Caption: A flowchart of the synthesis of **5-Bromo-1H-benzotriazole**.

Characterization Data

The structure and purity of the synthesized **5-Bromo-1H-benzotriazole** can be confirmed using various spectroscopic techniques. While specific peak assignments are not detailed in the available search results, the following analytical data are noted to be available for this compound:

- ¹H NMR Spectroscopy: Data is available in spectral databases.[1]
- ¹⁵N NMR Spectroscopy: Data is available in spectral databases.[1]
- Mass Spectrometry (GC-MS): Data is available in spectral databases.[1]
- Infrared (IR) Spectroscopy: While specific data for the title compound is not provided, the IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for the stretching of the benzene and triazole rings around 1100 cm^{-1} and C-H bending vibrations between $700\text{-}755\text{ cm}^{-1}$.[5]
- Other Spectroscopic Data: Further information including HPLC, LC-MS, and UPLC data may also be available from commercial suppliers.[6]

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